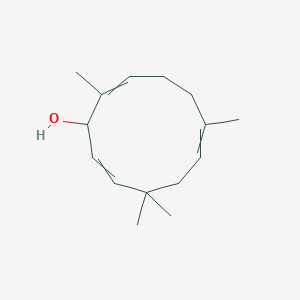
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol is a monocyclic sesquiterpene compoundThis compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol typically involves the extraction from natural sources such as the rhizomes of Zingiber zerumbet. The essential oil is obtained through steam distillation, followed by purification processes like chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale steam distillation of Zingiber zerumbet rhizomes, followed by advanced purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
科学的研究の応用
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in the treatment of esophageal squamous cell carcinomas.
Industry: Utilized in the formulation of natural products and essential oils.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It potentiates TRAIL-induced apoptosis by up-regulating death receptors DR4 and DR5 and down-regulating cFLIP.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes, modulating the inflammatory response.
Anticancer Activity: Suppresses the proliferation of cancer cells by inhibiting key signaling pathways such as NF-κB and activating caspases.
類似化合物との比較
Similar Compounds
- 6-Gingerol : Another compound found in ginger with notable anti-inflammatory and antioxidant properties.
- DL-Sulforaphane : Known for its anticancer and antioxidant effects .
Zerumbone: A closely related compound with similar biological activities.
Uniqueness
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol stands out due to its potent TRAIL-induced apoptosis potentiation and minimal cytotoxic effects on normal cells. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
特性
CAS番号 |
252943-29-6 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11,14,16H,5-6,10H2,1-4H3 |
InChIキー |
NLCQRJBYGGWZRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C=CC(C(=CCC1)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
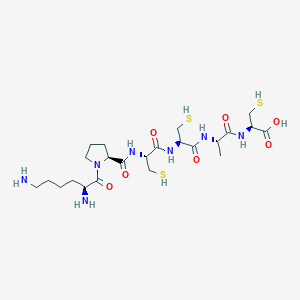
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
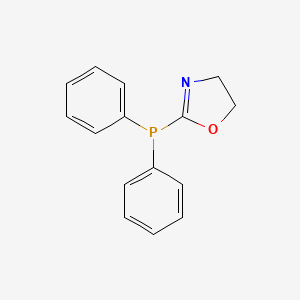
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
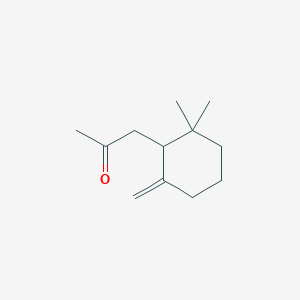
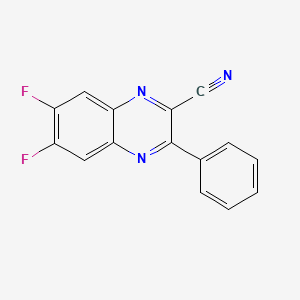
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
